molecular formula C21H30N2O B1663366 CP 376395 CAS No. 175140-00-8

CP 376395

Numéro de catalogue: B1663366
Numéro CAS: 175140-00-8
Poids moléculaire: 326.5 g/mol
Clé InChI: VIZBSVDBNLAVAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du CP-376395 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications des groupes fonctionnels pour atteindre la sélectivité et la puissance souhaitées. La voie de synthèse comprend généralement :

    Étape 1 : Formation du noyau de la pyridinamine.

    Étape 2 : Introduction du groupe éthylpropyle.

    Étape 3 : Addition des groupes diméthyle et triméthylphénoxy.

Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté .

Analyse Des Réactions Chimiques

Chemical Profile and Structural Features

Molecular Formula : C₂₁H₃₀N₂O·HCl
Molecular Weight : 362.94 g/mol
Key Structural Features :

  • Allosteric Binding Site : CP-376395 interacts with CRF1R at an allosteric site, preventing receptor activation by CRF .

  • Pharmacophoric Groups :

    • A pyridine ring with a methyl group adjacent to a nitrogen atom (proton acceptor) .

    • An orthogonal aromatic ring (2,4,6-trimethylphenoxy group) .

    • A non-bulky alkylamino group (1-ethylpropyl) .

Key Residues and Interactions

  • Asn283 (5.50) : Forms a hydrogen bond with the nitrogen atom of CP-376395, critical for ligand stabilization .

  • TM7 (Transmembrane Helix 7) : Forms a V-shaped pocket with Gly356 (7.50), contributing to steric interactions .

  • Steric Hindrance : Residues Leu323 (6.49) and Met206 (3.47) interact with the antagonist during binding .

Docking and Stability

Molecular dynamics (MD) simulations and docking studies reveal that CP-376395 adopts an allosteric binding mode , similar to other CRF1R antagonists like antalarmin and pexacerfont . The ligand stabilizes the receptor by preventing conformational changes required for CRF binding .

Unbinding Pathways and Energy Barriers

RAMD Simulations identified three escape pathways (PW1, PW2, PW3) for CP-376395 from the CRF1R binding pocket. PW3 was determined as the most likely pathway via adaptive biasing force (ABF) calculations .

Energy Profile of PW3 Pathway :

Reaction CoordinateKey Residues InvolvedEnergy Barrier Contribution
First BarrierLeu323 (6.49), Asn283 (5.50), Met206 (3.47)Steric hindrance
Second BarrierHis199 (3.40), Gln355 (7.49)Hydrogen bonding

The free energy landscape shows two distinct barriers, with the second barrier being higher due to hydrogen bonding interactions .

Thermostabilization and Conformational Dynamics

Mutational screening in the presence of CP-376395 identified a thermostabilized CRF1R construct with twelve point mutations, enabling structural studies (e.g., X-ray crystallography) . MD simulations revealed that CP-376395 stabilizes receptor conformations by anchoring key residues (e.g., Asn283) and reducing pocket flexibility .

Implications for Drug Design

The structural insights from CP-376395’s interactions with CRF1R have guided the development of analogs like compound 8c, emphasizing the importance of:

  • Hydrogen Bonding : Asn283 interaction is critical for binding .

  • Steric Fit : TM7 and Gly356 contribute to ligand retention .

  • Allosteric Modulation : Preventing receptor conformational changes is key to CRF1R inhibition .

Applications De Recherche Scientifique

Mechanism of Action and Binding Dynamics

CP-376395 interacts specifically with CRF1R, exhibiting a high selectivity that is crucial for its potential therapeutic effects. Research has demonstrated that CP-376395 binds to the receptor's antagonist binding pocket, with molecular dynamics simulations revealing its escape pathways from this binding site. The analysis identified three potential escape pathways (PW1, PW2, PW3), with PW3 being the most likely route for the compound to dissociate from CRF1R .

Binding Dynamics Table

PathwayDescriptionEnergy Barriers
PW1Initial escape route identifiedLow
PW2Secondary pathway with moderate steric hindranceModerate
PW3Most probable escape route with two energy barriersHigh

Anxiety and Depression Treatment

CP-376395 has been investigated for its role in modulating anxiety and depressive disorders. By antagonizing CRF1R, it may help mitigate the physiological responses associated with stress and anxiety. Studies have shown that the blockade of CRF1 receptors can lead to reduced anxiety-like behaviors in animal models, suggesting its potential as a treatment for anxiety disorders .

Neuropharmacological Studies

In neuropharmacological contexts, CP-376395 has been utilized to explore the effects of CRF signaling on various behavioral paradigms. For instance, research indicates that CRF1R antagonism can influence food intake and fluid consumption, demonstrating its broader implications in metabolic regulation and addiction behaviors .

Structural Insights and Selectivity

The selectivity of CP-376395 towards CRF1R over CRF2R is notable, with studies indicating a 1000-fold lower affinity for CRF2R . This selectivity is attributed to specific interactions between CP-376395 and key residues in the binding pocket of CRF1R. The trimethyl-mesitylene motif on CP-376395 engages in π-π stacking interactions with residues like Phe313 in CRF1R, which are not present in CRF2R .

Case Studies and Experimental Findings

Several case studies highlight the efficacy of CP-376395 in various experimental settings:

  • Study on Anxiety Models : In a study involving rodent models of anxiety, administration of CP-376395 resulted in significant reductions in anxiety-like behaviors when compared to control groups .
  • Food Intake Regulation : Another study examined the effects of CP-376395 on food intake regulation in mice. The results indicated that blocking CRF1 receptors could lead to decreased fluid intake without affecting overall food consumption, suggesting a specific role for CRF signaling in fluid regulation .

Mécanisme D'action

CP-376395 exerts its effects by binding to the CRF1 receptor, thereby blocking the receptor’s interaction with its natural ligand, corticotropin-releasing factor. This inhibition prevents the activation of downstream signaling pathways that mediate stress and anxiety responses. The molecular targets involved include various intracellular signaling molecules and pathways that regulate the release of stress hormones .

Comparaison Avec Des Composés Similaires

CP-376395 est unique par sa forte sélectivité et sa puissance pour le récepteur CRF1. Des composés similaires incluent :

    CP-154526 : Un autre antagoniste du récepteur CRF1 avec des propriétés similaires mais une structure chimique différente.

    CP-547632 : Un composé avec une cible différente mais des applications thérapeutiques similaires.

    CP-640186 : Un autre antagoniste du récepteur CRF1 avec des propriétés pharmacologiques distinctes.

L'unicité de CP-376395 réside dans sa capacité à pénétrer le cerveau et sa forte sélectivité pour le récepteur CRF1, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

CP 376395 is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is part of the class B G-protein-coupled receptors (GPCRs). This compound has garnered attention for its potential therapeutic applications in various conditions such as anxiety, depression, and stress-related disorders. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, and relevant research findings.

This compound functions primarily as a negative allosteric modulator of the CRF1 receptor. It exhibits high selectivity towards CRF1 over CRF2 receptors, with binding affinities characterized by Ki values of 12 nM for CRF1 and greater than 10,000 nM for CRF2 . The compound binds to an allosteric site on the receptor, which influences receptor conformation and function without directly competing with endogenous ligands.

Binding Dynamics

Molecular dynamics simulations have provided insights into the binding dynamics of this compound within the CRF1 receptor. Studies indicate that key residues such as Asn283 and Met206 play significant roles in stabilizing the antagonist within the binding pocket. The escape pathways for this compound from this pocket have been categorized into three potential pathways (PW1, PW2, PW3), with PW3 identified as the most likely escape route .

Pharmacological Profile

This compound has demonstrated efficacy in attenuating CRF-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis in vivo following intravenous administration. Its oral bioavailability further enhances its potential as a therapeutic agent . The compound's ability to penetrate the blood-brain barrier makes it particularly relevant for neuropsychiatric applications.

In Vivo Studies

In animal models, this compound has shown promise in reducing anxiety-like behaviors and modulating stress responses. For example, experiments have indicated that administration of this compound can significantly decrease behavioral responses to stressors .

Table: Key Research Findings on this compound

StudyFindings
Tran et al. (2014)Demonstrated that this compound modulates anxiety and pain processing via CRF receptor mechanisms.
Kean et al. (2015)Investigated conformational changes in CRF receptors induced by antagonists like this compound.
Boyson et al. (2014)Explored interactions between social stress and dopaminergic systems influenced by this compound.

These studies collectively underscore the multifaceted role of this compound in modulating neurobiological pathways associated with stress and anxiety.

Propriétés

IUPAC Name

3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZBSVDBNLAVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047298
Record name 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175140-00-8
Record name CP-376395
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175140008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-376395
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5113G7FP34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 4-(1-ethyl-propylamino)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-nicotinic acid methyl ester (prepared as described in Preparation F, 29 mg, 0.078 mmol) and AlCl3 (10 mg,0.078 mmol) in dry THF was added 1 M LiAlH4 in diethyl ether (0.31 ml, 0.31 mmol) at room temperature. After stirring for 10 min, the mixture was heated under reflux for 2 hr. The mixture was quenched with 0.2 ml of water, 0.2 ml of 1N NaOH and 0.4 ml of water and 10 ml of dry THF and stirred for 15 min. The mixture was filtered through Celite® and washed with chloroform. The filtrate was dried over dry sodium sulfate, filtered and concentrated to dryness to give 26 mg (93%) of white solid. 1H NMR (CDC13) δ 6.85(s,2H), 6.08(s,1H), 3.72(d,NH, 1H), 3.35(m,1H), 2.30(s,3H), 2.16(s,3H), 2.13 (s,3H), 2.05(s, 6H), 1.45-1.75(m,4H), 0.98(t,6H) ppm. The corresponding HCl salt was prepared and triturated with diethyl ether to give white solid, mp.212-215° C.
Name
4-(1-ethyl-propylamino)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-nicotinic acid methyl ester
Quantity
29 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP 376395
Reactant of Route 2
Reactant of Route 2
CP 376395
Reactant of Route 3
Reactant of Route 3
CP 376395
Reactant of Route 4
CP 376395
Reactant of Route 5
CP 376395
Reactant of Route 6
CP 376395

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.